2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-11-6-7-13(14(20)10-11)17(18(21)24)15-8-9-16(23-22-15)25-12-4-2-1-3-5-12/h1-10,17H,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYADOYXLCBLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C3=C(C=C(C=C3)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and other proliferative disorders. This article synthesizes current knowledge on its biological activity, including data from various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.26 g/mol. The structure features a dichlorophenyl group and a pyridazinyl moiety linked through an acetamide functional group, which is significant for its interaction with biological targets.
Research indicates that compounds with similar structures may act as Inhibitors of Apoptosis Proteins (IAPs) antagonists. These proteins are involved in regulating apoptosis, and their inhibition can lead to increased apoptosis in cancer cells, making such compounds promising candidates for cancer therapy . The mechanism often involves the disruption of cellular signaling pathways that lead to aberrant cell proliferation.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- In vitro studies demonstrated that related compounds effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis. This is primarily achieved through the inhibition of IAPs, which leads to caspase activation and subsequent cell death .
- Case Study : A study involving a derivative of this compound showed an IC50 value indicating significant potency against leukemia cell lines, suggesting its potential application in treating hematological malignancies .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor , which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Although specific data on this compound's activity is limited, related compounds have shown promising results in inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .
Research Findings
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related acetamide derivatives, focusing on substitutions, pharmacological targets, and synthetic routes.
Table 1: Key Structural and Functional Comparisons
*Inferred based on structural similarity to GABA-targeting analogs .
Key Observations:
Core Heterocycles: The pyridazinyl core in the target compound differs from quinazolinone and benzothiazole analogs. Pyridazinyl’s nitrogen arrangement may enhance hydrogen bonding with receptors compared to benzothiazole’s sulfur-containing ring . Quinazolinone derivatives (e.g., compound 1 in ) exhibit anticonvulsant activity, suggesting that the pyridazinyl analog may share similar targets .
Substituent Effects: Phenylsulfanyl Group: Unique to the target compound, this group increases lipophilicity (predicted logP > 4) compared to quinazolinone-based analogs with polar dioxo groups (logP ~3). This could enhance blood-brain barrier penetration . Dichlorophenyl vs. Trimethoxyphenyl: The 2,4-dichlorophenyl group in the target compound may improve metabolic stability over trimethoxyphenyl substituents, which are prone to demethylation .
Synthetic Accessibility: Quinazolinone acetamides are synthesized via multistep routes involving hydrogen peroxide oxidation and CDI-mediated coupling . The target compound’s phenylsulfanyl-pyridazinyl moiety likely requires thiol-ene or nucleophilic aromatic substitution, posing distinct synthetic challenges compared to benzothiazole derivatives .
Pharmacological and Computational Insights
While direct activity data for the target compound are unavailable, insights can be extrapolated:
- Anticonvulsant Potential: Quinazolinone analogs (e.g., ) showed efficacy in PTZ-induced seizure models via GABAA receptor modulation. The pyridazinyl analog’s planar structure may improve receptor fit compared to bulkier benzothiazoles .
- Docking Studies : Tools like AutoDock Vina () and AutoDock4 () could predict binding modes. For example, the phenylsulfanyl group may engage in hydrophobic interactions with receptor pockets, while pyridazinyl nitrogens form hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
